molecular formula C11H14N2O4S B1441442 5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 1281581-64-3

5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B1441442
CAS No.: 1281581-64-3
M. Wt: 270.31 g/mol
InChI Key: XCNILEWTJOBRDG-UHFFFAOYSA-N
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Description

5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS 1281581-64-3) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. This molecule features a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's structure is characterized by a carboxylic acid group and an amino group on the aromatic ring, alongside a methanesulfonyl group on the ring nitrogen, offering multiple sites for chemical modification and making it a valuable building block for the synthesis of more complex molecules . The molecular formula is C11H14N2O4S, with a molecular weight of 270.30 g/mol . Researchers exploring aminopeptidase N (APN/CD13) inhibitors may find interest in this compound, as structurally similar 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have demonstrated potent inhibitory activity in biochemical assays . Furthermore, various substituted tetrahydroisoquinolines are investigated for a wide range of pharmacological effects, including potential anticonvulsant, vasodilatory, and receptor-blocking activities, highlighting the significance of this chemical class in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-amino-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-18(16,17)13-5-4-8-7(6-13)2-3-9(10(8)12)11(14)15/h2-3H,4-6,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNILEWTJOBRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281581-64-3
Record name 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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Preparation Methods

Summary Table of Preparation Steps for 5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1. Amine Protection Benzylation Benzyl bromide, K2CO3, DMF, 0–5 °C, 20 h Stable benzyl-protected intermediate
2. Lithiation & Carboxylation Directed ortho-lithiation + CO2 fixation n-BuLi, CO2, THF, TMEDA, low temperature Introduction of carboxyl group at C-6
3. Debenzylation Catalytic hydrogenation Pd/C, 12N HCl, MeOH or EtOH, 50–65 °C, H2 (1–4 atm), 16–20 h Removal of benzyl group, free amine formed
4. Amination (5-position) Nucleophilic substitution or reductive amination Appropriate amination reagents Introduction of amino group
5. Methanesulfonylation (2-position) Sulfonylation Methanesulfonyl chloride, base Installation of methanesulfonyl group

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a methyl group.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Methyl-substituted derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies focus on its interactions with biological targets and its effects on cellular processes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its derivatives may serve as active pharmaceutical ingredients or intermediates in the synthesis of other drugs.

Mechanism of Action

The mechanism of action of 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

A structurally analogous compound, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, serves as a key intermediate in the synthesis of lifitegrast, a therapeutic agent for dry eye disease. Unlike the target compound, this derivative features chlorine substituents at positions 5 and 7 instead of an amino group and methanesulfonyl moiety. The dichloro substitution enhances electrophilicity, facilitating coupling reactions in lifitegrast synthesis. An optimized synthetic route achieves 78% yield for this intermediate under milder conditions compared to earlier methods .

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

This derivative (CAS: 851784-82-2) introduces a tert-butoxycarbonyl (BOC) protective group at position 2, improving stability during synthetic processes. With a molecular weight of 346.21 g/mol, it is heavier than the target compound due to the BOC group. Its storage requires dry, room-temperature conditions, suggesting sensitivity to moisture .

4-Alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides

Functional Implications of Substituents

  • Amino Group (NH₂): Enhances nucleophilicity, enabling participation in condensation or amidation reactions. This contrasts with chloro substituents in lifitegrast intermediates, which favor electrophilic aromatic substitution .
  • Chloro vs. Methanesulfonyl : Chloro groups improve coupling efficiency in API synthesis, while methanesulfonyl may enhance binding affinity in target-specific applications .

Biological Activity

5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS No. 1281581-64-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with similar compounds.

Structural Overview

The compound is characterized by a tetrahydroisoquinoline core, which is functionalized with an amino group, a methanesulfonyl group, and a carboxylic acid group. These functional groups are crucial for its biological activity and interactions with various molecular targets.

The mechanism of action of 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific biological targets such as enzymes and receptors. The presence of the methanesulfonyl and carboxylic acid groups enhances its reactivity and potential to modulate cellular processes. Research indicates that the compound may influence pathways related to neurodegenerative diseases and cancer through its effects on apoptosis and cellular signaling pathways .

Pharmacological Properties

  • Neuroprotective Effects : Studies have shown that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, certain derivatives have been found to increase locomotor activity in animal models, suggesting potential applications in treating neurodegenerative disorders .
  • Anticancer Activity : Research indicates that compounds related to 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can inhibit the Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. This inhibition can lead to increased apoptosis in malignant cells .
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activities against various pathogens. The structural features of these compounds may enhance their effectiveness as potential antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidLacks methanesulfonyl groupReduced biological activity compared to the target compound
2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidLacks amino groupAltered reactivity and reduced efficacy
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolineLacks carboxylic acid groupAffects solubility and pharmacokinetics

The unique combination of functional groups in 5-amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid contributes to its distinct biological activity compared to similar compounds.

Neuroprotective Activity

A study investigated the effects of various tetrahydroisoquinoline derivatives on locomotor activity in mice. It was found that certain derivatives had a transiently increasing effect on locomotion post-administration . This suggests potential neuroprotective roles that warrant further investigation.

Anticancer Mechanisms

Research focusing on the inhibition of Bcl-2 proteins demonstrated that specific derivatives could induce apoptosis in cancer cells through caspase activation pathways. The lead compound showed a Ki value of 5.2 µM against Bcl-2 proteins . These findings highlight the therapeutic potential of this compound in oncology.

Q & A

Q. What are the established synthetic protocols for 5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Cyclization : Formation of the tetrahydroisoquinoline core via acid-catalyzed cyclization of precursor amines.
  • Sulfonylation : Introduction of the methanesulfonyl group using methanesulfonyl chloride in dichloromethane (DCM) under inert conditions.
  • Carboxylic Acid Activation : Final functionalization via hydrolysis or oxidation of ester intermediates. Similar methods for tetrahydroisoquinoline derivatives are documented in studies using microwave-assisted synthesis to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., methanesulfonyl and amino groups).
  • Melting Point Analysis : Comparative analysis with literature values (e.g., analogous compounds in catalogs list mp ranges like 182–242°C ).
  • IR Spectroscopy : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).

Q. What are the key safety protocols for handling this compound in laboratory settings?

Based on safety data for structurally related compounds:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or particulates.
  • Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 minutes at 150°C under solvent-free conditions for similar heterocycles ).
  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Q. How should researchers address discrepancies in spectroscopic data across different synthesis batches?

Resolve contradictions via:

  • Orthogonal Analytical Methods : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to confirm spatial arrangements.
  • Batch Comparison : Analyze impurities via HPLC-MS and correlate with reaction conditions (e.g., incomplete sulfonylation leading to byproducts ).

Q. What computational approaches are suitable for predicting the reactivity of this compound?

Advanced modeling techniques include:

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., nucleophilic sites on the amino group).
  • Molecular Docking : Predict binding affinity for biological targets (e.g., enzyme active sites). These methods are validated in studies on analogous tetrahydroisoquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Reactant of Route 2
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

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